
2,2-Difluoro-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1,3-dithiane is an organosulfur compound characterized by the presence of two fluorine atoms and a dithiane ring
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-dithiane can be synthesized through the fluorination of 1,3-dithiane derivatives. One common method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃), resulting in the formation of 1,1-difluoromethyl alkanes . The reaction proceeds efficiently with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using reagents such as bromine trifluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Difluoro-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to other sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
2,2-Difluoro-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-Difluoro-1,3-dithiane exerts its effects involves the interaction of its fluorine atoms and sulfur-containing ring with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and applications.
類似化合物との比較
1,3-Dithiane: A related compound without fluorine atoms, commonly used as a protecting group for carbonyl compounds.
2,2,4,4-Tetrafluoro-1,3-dithietane: Another fluorinated dithiane derivative with different fluorine atom positions.
Uniqueness: 2,2-Difluoro-1,3-dithiane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and other fields.
特性
分子式 |
C4H6F2S2 |
|---|---|
分子量 |
156.2 g/mol |
IUPAC名 |
2,2-difluoro-1,3-dithiane |
InChI |
InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |
InChIキー |
SXVGIBCAOZBBIV-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
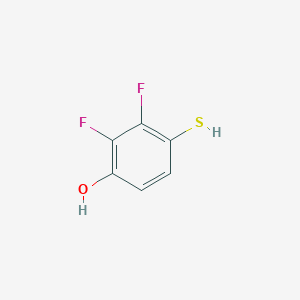
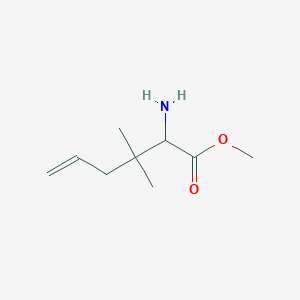


![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
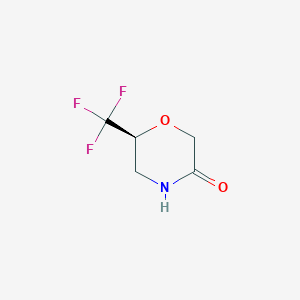
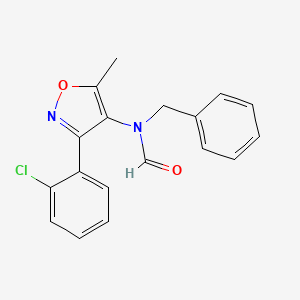
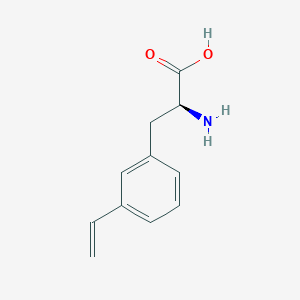
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
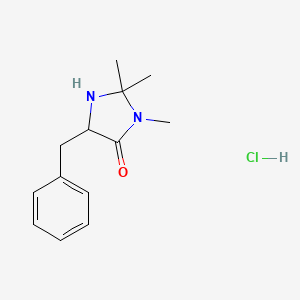
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)
